4-[3-(Trifluoromethyl)phenyl]pyrrolidin-3-amine
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Overview
Description
4-[3-(Trifluoromethyl)phenyl]pyrrolidin-3-amine is a compound that features a pyrrolidine ring substituted with a trifluoromethyl group on the phenyl ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(Trifluoromethyl)phenyl]pyrrolidin-3-amine typically involves the construction of the pyrrolidine ring followed by the introduction of the trifluoromethyl group. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 3-(trifluoromethyl)benzaldehyde with an amine can lead to the formation of the desired pyrrolidine derivative .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[3-(Trifluoromethyl)phenyl]pyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce secondary or tertiary amines .
Scientific Research Applications
4-[3-(Trifluoromethyl)phenyl]pyrrolidin-3-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of biological pathways and interactions.
Medicine: It has potential therapeutic applications due to its biological activity.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[3-(Trifluoromethyl)phenyl]pyrrolidin-3-amine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity. The pyrrolidine ring contributes to the compound’s overall three-dimensional structure, which is crucial for its biological activity .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)pyrrolidines: These compounds share the trifluoromethyl group but may have different substituents on the pyrrolidine ring.
Phenylpyrrolidines: These compounds have a phenyl group attached to the pyrrolidine ring but lack the trifluoromethyl group.
Uniqueness
4-[3-(Trifluoromethyl)phenyl]pyrrolidin-3-amine is unique due to the presence of both the trifluoromethyl group and the pyrrolidine ring. This combination imparts distinct physicochemical properties and biological activities, making it a valuable compound in various fields of research .
Properties
Molecular Formula |
C11H13F3N2 |
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Molecular Weight |
230.23 g/mol |
IUPAC Name |
4-[3-(trifluoromethyl)phenyl]pyrrolidin-3-amine |
InChI |
InChI=1S/C11H13F3N2/c12-11(13,14)8-3-1-2-7(4-8)9-5-16-6-10(9)15/h1-4,9-10,16H,5-6,15H2 |
InChI Key |
UKXSRKLWZMOXFU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(CN1)N)C2=CC(=CC=C2)C(F)(F)F |
Origin of Product |
United States |
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